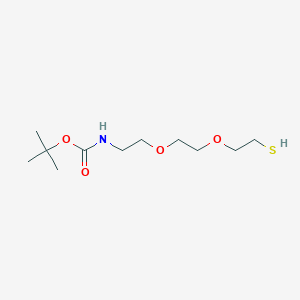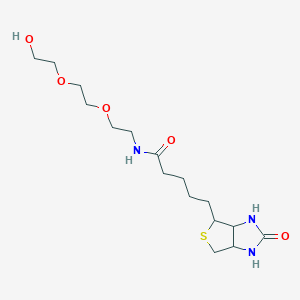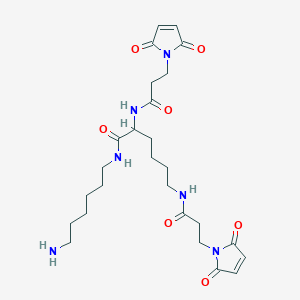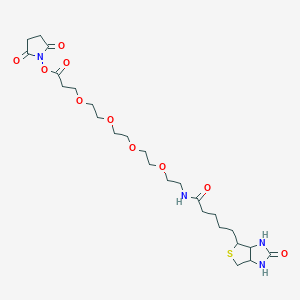
alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) (PEG-WM 10.000 Dalton)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicine
MFCD12545997 is a type of polyethylene glycol (PEG) derivative that has potential applications in medicine . PEGs are widely used in the medical field due to their biocompatibility, low toxicity, and ability to enhance the stability and solubility of drugs . They can be used to modify therapeutic proteins and peptides, improving their pharmacokinetics and reducing their immunogenicity .
Biology
In biology, MFCD12545997 can be used as a cross-linking reagent . The maleimide group can react with thiol groups on proteins, while the succinimidyl ester group can react with amine groups . This makes it useful for conjugating proteins or peptides to PEG, which can enhance their stability and reduce their immunogenicity .
Chemistry
MFCD12545997 can be used in chemistry as a cross-linking reagent . It can be used to modify polymers, creating PEGylated polymers with enhanced properties . For example, PEGylation can increase the solubility of hydrophobic polymers, making them more suitable for use in aqueous environments .
Material Science
In material science, MFCD12545997 can be used to create PEGylated materials with enhanced properties . For example, PEGylation can increase the hydrophilicity of materials, making them more suitable for use in biological environments . PEGylated materials can also have improved mechanical properties, such as increased flexibility and toughness .
Environmental Science
While there’s no direct application of MFCD12545997 found in environmental science, PEGs and their derivatives are generally considered to be environmentally friendly due to their biodegradability . Therefore, materials and products made using MFCD12545997 could potentially have a lower environmental impact compared to those made using non-degradable alternatives .
Pharmaceuticals
Agriculture
While there’s no direct application of MFCD12545997 found in agriculture, PEGs and their derivatives are used in various agricultural applications . For example, they can be used as components in pesticide formulations, enhancing the solubility and stability of the active ingredients . They can also be used in the formulation of fertilizers, enhancing the solubility and availability of nutrients .
Food Industry
In the food industry, PEGs and their derivatives can be used in various applications . For example, they can be used as emulsifiers, stabilizers, and humectants in food products . They can also be used in the formulation of food packaging materials, enhancing their barrier properties and extending the shelf life of food products .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H127N3O35/c74-65(5-8-72-66(75)1-2-67(72)76)71-7-10-81-12-14-83-16-18-85-20-22-87-24-26-89-28-30-91-32-34-93-36-38-95-40-42-97-44-46-99-48-50-101-52-54-103-56-58-105-60-62-107-64-63-106-61-59-104-57-55-102-53-51-100-49-47-98-45-43-96-41-39-94-37-35-92-33-31-90-29-27-88-25-23-86-21-19-84-17-15-82-13-11-80-9-6-70(79)108-73-68(77)3-4-69(73)78/h1-2H,3-64H2,(H,71,74) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIQGDBALCIANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H127N3O35 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1570.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[N-(3-Maleimidopropionyl)aminoethyl]-O'-[3-(N-succinimidyloxy)-3-oxopropyl]heptacosaethylene glycol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

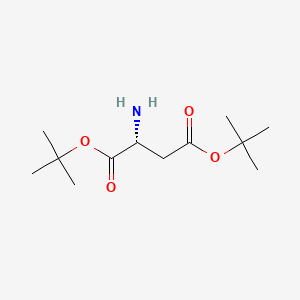
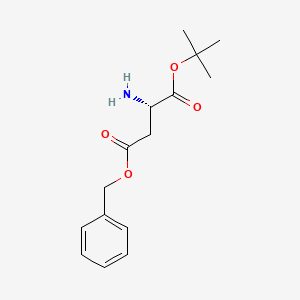
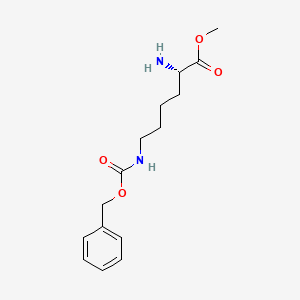
![(2E,4E,6R)-N-[(1'R,3'S,5'R,7'S)-5-hydroxy-6'-oxospiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B7840544.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B7840565.png)
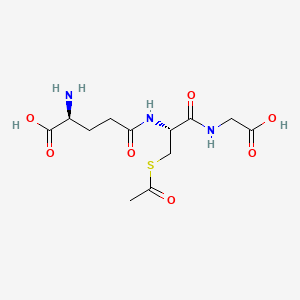
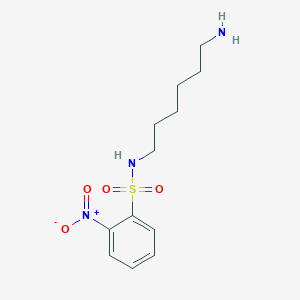
![N-[2-aminoethyl-nona(oxyethylene)]-biotinamide](/img/structure/B7840581.png)
![N-(3,6-Dioxa-8-aminooctane-1-yl)-3-oxo-7-thia-2,4-diazabicyclo[3.3.0]octane-6-pentanamide](/img/structure/B7840585.png)
